N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-(1H-pyrazol-1-yl)-2-butanamine
Overview
Description
N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-(1H-pyrazol-1-yl)-2-butanamine is a useful research compound. Its molecular formula is C18H22FN5O and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.18083850 g/mol and the complexity rating of the compound is 402. The solubility of this chemical has been described as 23.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Heterocyclic Compound Synthesis
Research into similar compounds has focused on synthesizing heterocyclic compounds, which are crucial in medicinal chemistry due to their diverse biological activities. For instance, studies on pyrazoline derivatives highlight the importance of methoxy and fluoro-substituted phenyl groups in forming compounds with specific geometric parameters, potentially impacting their biological activity (Köysal et al., 2005).
2. Synthesis of Heterocycles
The utility of methoxy- and fluorine-containing compounds in efficiently synthesizing a variety of heterocycles, such as pyrazole and isoxazole, underscores their role in drug discovery and development (Mahata et al., 2003).
3. Antipsychotic Potential
Compounds structurally related to the query compound have been evaluated for their antipsychotic potential, showing promise as novel agents that do not interact with dopamine receptors, a common target of existing antipsychotics (Wise et al., 1987).
4. Electroluminescence in Polymer LEDs
Research into similar compounds includes the design and synthesis of hole-transporting materials for white light polymer light-emitting diodes, indicating applications in materials science and electronic devices (Cheng et al., 2011).
5. Synthesis of Fluorinated Heterocyclic Compounds
Studies have also focused on using fluorine-containing building blocks for the synthesis of fluorinated heterocycles, important for their increased stability and potential biological activities (Shi et al., 1996).
Properties
IUPAC Name |
N-[[5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-4-pyrazol-1-ylbutan-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O/c1-13(6-9-24-8-3-7-22-24)20-11-15-12-21-23-18(15)14-4-5-17(25-2)16(19)10-14/h3-5,7-8,10,12-13,20H,6,9,11H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNCSCATCYUPMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1C=CC=N1)NCC2=C(NN=C2)C3=CC(=C(C=C3)OC)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24798133 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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